1-(2-Hydroxybiphenyl-3-YL)ethanone
Overview
Description
“1-(2-Hydroxybiphenyl-3-YL)ethanone” is a chemical compound with the empirical formula C14H12O2 . It has a molecular weight of 212.24 . This compound is a solid in form .
Molecular Structure Analysis
The SMILES string representation of “1-(2-Hydroxybiphenyl-3-YL)ethanone” is O=C(C)C1=CC=C(C=C1)C(C=CC=C2)=C2O
. This representation can be used to visualize the molecular structure of the compound.
Scientific Research Applications
“1-(2-Hydroxybiphenyl-3-YL)ethanone” is a chemical compound with the CAS number 21424-82-8 . It’s used for research purposes and is not intended for use as a medical drug, food, household item, etc .
-
Thiazoles : Thiazoles are a type of organic compound that have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . Thiazoles are also found in Vitamin B1 (thiamine), which helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system .
-
Quinolines : Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . They are present in numerous biological compounds and have been found to have antimalarial, antimicrobial, antimycobacterial, antidepressant, and anticonvulsant properties .
- Hydroxy-Directed Alkylation : A hydroxy-directed alkylation of an N,N-diethylarylamide using CIPE-assisted α-silyl carbanions (CIPE=complex-induced proximity effect) has been developed . This method uses a simple reagent combination of LDA (lithium diisopropylamide) and chlorosilane . While this method doesn’t specifically use “1-(2-Hydroxybiphenyl-3-YL)ethanone”, it does involve a hydroxy-directed alkylation, which could potentially be applicable to “1-(2-Hydroxybiphenyl-3-YL)ethanone”.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-hydroxy-3-phenylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)12-8-5-9-13(14(12)16)11-6-3-2-4-7-11/h2-9,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRAXOKMMRIWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529818 | |
Record name | 1-(2-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxybiphenyl-3-YL)ethanone | |
CAS RN |
21424-82-8 | |
Record name | 1-(2-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10529818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.